N,N-DI(Isobutyl)heptanamide

Description

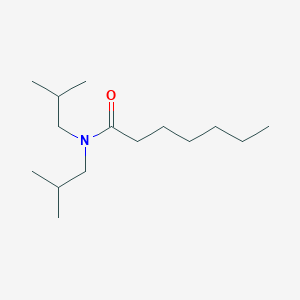

N,N-Di(isobutyl)heptanamide is a branched alkylamide with a heptanamide backbone (C₇H₁₄CON) and two isobutyl (C₄H₉) substituents on the nitrogen atom. Its molecular formula is C₁₅H₃₁NO, with a calculated molecular weight of 241.41 g/mol. Branched alkyl groups like isobutyl are known to influence physical properties (e.g., boiling point, solubility) and reactivity compared to linear or smaller substituents .

Properties

CAS No. |

57303-37-4 |

|---|---|

Molecular Formula |

C15H31NO |

Molecular Weight |

241.41 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)heptanamide |

InChI |

InChI=1S/C15H31NO/c1-6-7-8-9-10-15(17)16(11-13(2)3)12-14(4)5/h13-14H,6-12H2,1-5H3 |

InChI Key |

UTUYHQHHRVKQDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(Isobutyl)heptanamide typically involves the reaction of heptanoic acid with isobutylamine. The reaction is facilitated by the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is stirred overnight at 50°C to yield the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acyl chlorides or anhydrides as intermediates. The reaction of heptanoyl chloride with isobutylamine in the presence of a base such as triethylamine can efficiently produce the amide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-DI(Isobutyl)heptanamide can undergo various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amide can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable solvent.

Major Products Formed

Hydrolysis: Heptanoic acid and isobutylamine.

Reduction: N,N-DI(Isobutyl)heptanamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-DI(Isobutyl)heptanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DI(Isobutyl)heptanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. One example is its potential to inhibit limonene-1,2-epoxide hydrolase, an enzyme involved in the metabolism of limonene . This inhibition can lead to the accumulation of limonene-1,2-epoxide, which may have various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N-Di(isobutyl)heptanamide with key analogs:

Key Observations :

- Branching Effects : The isobutyl groups in this compound increase steric hindrance and hydrophobicity compared to smaller substituents like methyl (N,N-dimethylheptanamide). This reduces water solubility and increases lipophilicity, which may affect applications in drug delivery or solvent systems .

- Molecular Weight : The larger substituents result in a higher molecular weight (~241 g/mol) compared to N,N-dimethylheptanamide (157.26 g/mol), impacting boiling points and viscosity .

Physical and Chemical Properties

Boiling Points and Solubility

- N,N-Dimethylacetamide (a related solvent): Boiling range = 164.5–167.5°C ; miscible with water and organic solvents .

- Inferred for this compound : Higher molecular weight and branching suggest a boiling point >200°C and reduced water solubility compared to dimethyl analogs.

Reactivity

Branched alkylamides are less reactive in nucleophilic substitutions compared to linear analogs due to steric hindrance. This property makes them more stable in storage but less suitable for certain synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.